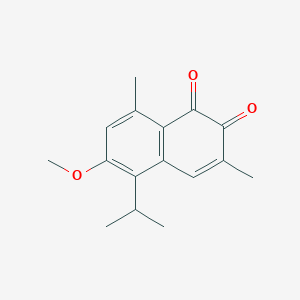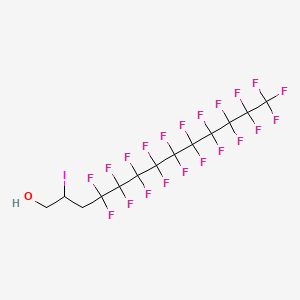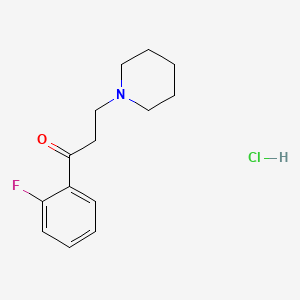
Propiophenone, 2'-fluoro-3-piperidino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride is a fluorinated piperidine derivative. Fluorinated piperidines are known for their unique conformational behavior and are frequently present in bioactive compounds . The incorporation of fluorine into drug lead candidates is a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Métodos De Preparación
The synthesis of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride can be achieved through various methods. One common method involves the Friedel-Crafts reaction of propanoyl chloride and benzene . Another method is the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) . Additionally, the preparation of fluorinated piperidines often involves multi-step synthesis due to the limited synthetic access .
Análisis De Reacciones Químicas
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride involves its interaction with molecular targets and pathways. This fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, enhancing its effectiveness in clinical applications .
Comparación Con Compuestos Similares
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride can be compared with other fluorinated piperidine derivatives. Similar compounds include:
3-fluoropiperidine: Known for its conformational preferences due to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion.
6-fluoro-3-piperidine-4-yl-1,2-benzisoxazole: Synthesized using a one-pot method, this compound is used in various applications.
The uniqueness of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride lies in its specific fluorination pattern and its resulting pharmacokinetic and physicochemical properties .
Propiedades
Número CAS |
27922-12-9 |
|---|---|
Fórmula molecular |
C14H19ClFNO |
Peso molecular |
271.76 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18FNO.ClH/c15-13-7-3-2-6-12(13)14(17)8-11-16-9-4-1-5-10-16;/h2-3,6-7H,1,4-5,8-11H2;1H |
Clave InChI |
CSZWETFJUUQUNF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)C2=CC=CC=C2F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


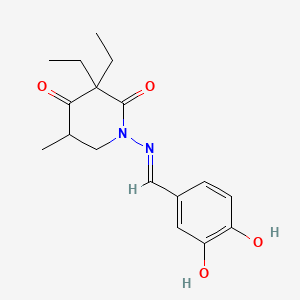
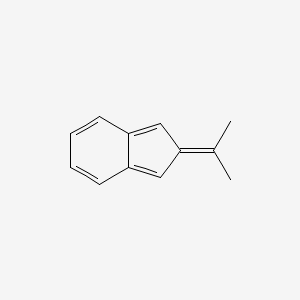
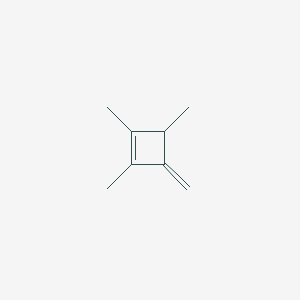
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
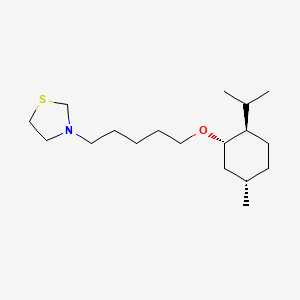
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
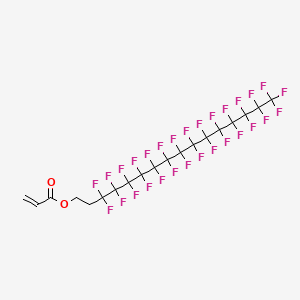
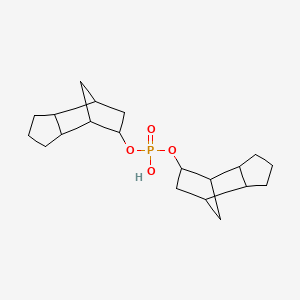
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
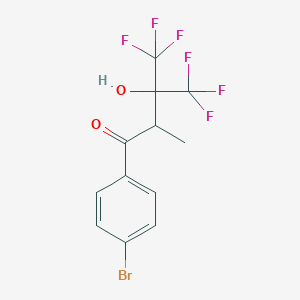
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
